molecular formula C10H14N2O2 B13114257 Ethyl2-amino-4,5-dimethylnicotinate

Ethyl2-amino-4,5-dimethylnicotinate

Cat. No.: B13114257
M. Wt: 194.23 g/mol
InChI Key: JKWYFXZKHMMUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4,5-dimethylnicotinate is a chemical compound belonging to the class of nicotinic acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and two methyl groups attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4,5-dimethylnicotinate can be synthesized through several methods. One common approach involves the reaction of acetylacetone with monoiminomalonic ester hydrochloride to form the intermediate compound, which is then further reacted to yield the desired product . Another method involves the condensation of ethyl acetoacetate with appropriate amines under controlled conditions .

Industrial Production Methods

In industrial settings, the synthesis of ethyl 2-amino-4,5-dimethylnicotinate typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5-dimethylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted nicotinic acid esters .

Scientific Research Applications

Ethyl 2-amino-4,5-dimethylnicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,5-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-amino-4,5-dimethylnicotinate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-amino-4,5-dimethylnicotinate lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-amino-4,5-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-7(3)6(2)5-12-9(8)11/h5H,4H2,1-3H3,(H2,11,12)

InChI Key

JKWYFXZKHMMUNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN=C1N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.